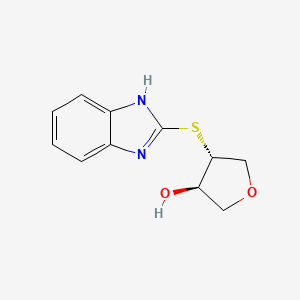
(3R,4R)-4-(1H-1,3-benzodiazol-2-ylsulfanyl)oxolan-3-ol
Übersicht
Beschreibung
(3R,4R)-4-(1H-1,3-benzodiazol-2-ylsulfanyl)oxolan-3-ol, commonly known as BDO, is an organic molecule that is widely used in scientific research. It is a versatile compound that has been used in a wide range of applications, from drug discovery to biochemistry and molecular biology. BDO has been used in the synthesis of a variety of compounds, including drugs and other biologically active molecules. In addition, BDO has been used in the development of novel materials for medical and industrial applications.
Wissenschaftliche Forschungsanwendungen
Multifunctional Ligands in Aluminum Complexes
Compounds related to "(3R,4R)-4-(1H-1,3-benzodiazol-2-ylsulfanyl)oxolan-3-ol" have been used as multifunctional ligands in the synthesis of aluminum complexes. Basiak et al. (2015) described the use of 1-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol as a ligand in reactions with aluminum trialkyls, leading to the formation of dimeric complexes with potential applications in polymerization processes (Basiak, Ochal, Justyniak, & Ziemkowska, 2015).
Synthesis of Antimicrobial Agents
Another application of similar compounds is in the synthesis of derivatives with antimicrobial properties. Devi, Shahnaz, & Prasad (2022) reported the synthesis of 2-(1H-benzimidazol-2-ylsulfanyl) derivatives, demonstrating significant antibacterial and antifungal activities (Devi, Shahnaz, & Prasad, 2022).
Precursors for β-Blocker Drugs
Compounds containing the benzothiazolylsulfanyl group have also been explored as precursors for drugs with potential β-blocker activity. Nunno et al. (2000) developed methods to prepare 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, a compound that could be further utilized to synthesize β-aminoalcohols, showcasing the versatility of these compounds in pharmaceutical applications (Nunno, Franchini, Scilimati, Sinicropi, & Tortorella, 2000).
Novel Antifungal Agents
Borowiecki, Fabisiak, & Ochal (2013) focused on the chemoenzymatic synthesis of both enantiomers of 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol, testing their inhibitory activity against pathogenic fungi. This study highlights the potential of such compounds in developing new antifungal agents (Borowiecki, Fabisiak, & Ochal, 2013).
Coordination Chemistry and Crystal Engineering
Functionalized benzothiadiazoles, closely related to the compound of interest, have been utilized in coordination chemistry and crystal engineering, demonstrating the versatility of these compounds in forming complexes with metals and other organic molecules. Bashirov et al. (2014) presented applications of functionalized 2,1,3-benzothiadiazoles for metal coordination chemistry and the engineering of organic solids, highlighting their potential in material sciences (Bashirov, Sukhikh, Kuratieva, Chulanova, Yushina, Gritsan, Konchenko, & Zibarev, 2014).
Eigenschaften
IUPAC Name |
(3R,4R)-4-(1H-benzimidazol-2-ylsulfanyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-9-5-15-6-10(9)16-11-12-7-3-1-2-4-8(7)13-11/h1-4,9-10,14H,5-6H2,(H,12,13)/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZIMMPJMSKUPB-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)SC2=NC3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)SC2=NC3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-(1H-1,3-benzodiazol-2-ylsulfanyl)oxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



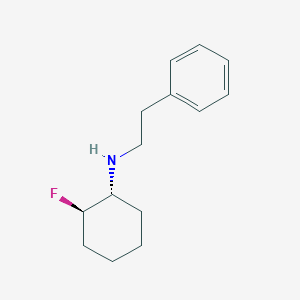
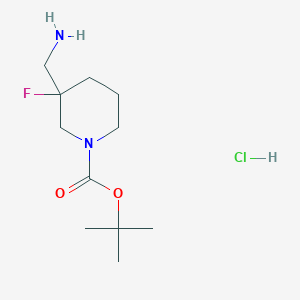
![(4Z)-4-[(4-fluorophenyl)methylidene]azepane hydrochloride](/img/structure/B1531755.png)
![1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidin-3-ol dihydrochloride](/img/structure/B1531757.png)
![2-(Pyridin-3-yl)-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1531759.png)
![Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate](/img/structure/B1531760.png)
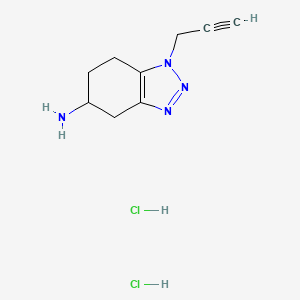
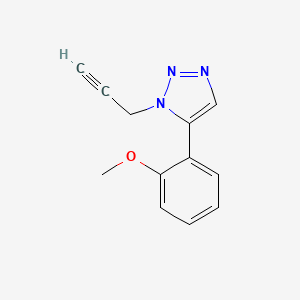
![(3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol](/img/structure/B1531763.png)
![1-(prop-2-yn-1-yl)-1H,4H,5H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B1531764.png)
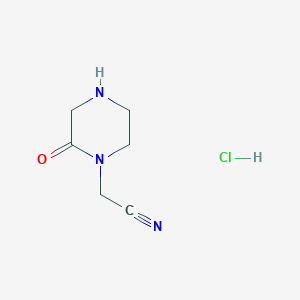
![4-[(4-Aminopiperidin-1-yl)methyl]-4-fluoro-1lambda6-thiane-1,1-dione dihydrochloride](/img/structure/B1531769.png)
![4-[(Oxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1531770.png)
